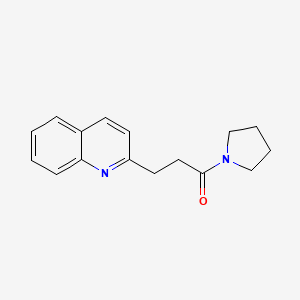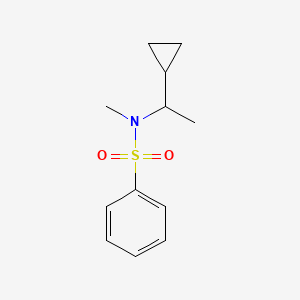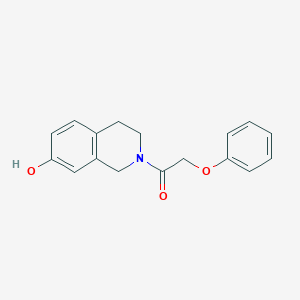
1-Pyrrolidin-1-yl-3-quinolin-2-ylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pyrrolidin-1-yl-3-quinolin-2-ylpropan-1-one, also known as Pyrrolidinylquinone (PQP), is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. PQP is a member of the cathinone family and is structurally similar to other psychoactive substances such as amphetamines and MDMA.
作用机制
The mechanism of action of PQP is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of dopamine and norepinephrine in the brain, leading to increased feelings of euphoria and stimulation.
Biochemical and Physiological Effects:
PQP has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as increase body temperature. Additionally, PQP has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to increased feelings of euphoria and stimulation.
实验室实验的优点和局限性
One advantage of using PQP in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, PQP has been shown to have a number of potential applications in scientific research. However, one limitation of using PQP in lab experiments is that its psychoactive properties could potentially interfere with the results of the experiment.
未来方向
There are a number of potential future directions for research on PQP. One area of research could be the development of new treatments for oxidative stress-related diseases based on PQP's antioxidant properties. Another area of research could be the development of new antibiotics based on PQP's antibacterial and antifungal properties. Additionally, further research could be done to better understand the mechanism of action of PQP and its potential applications in scientific research.
合成方法
PQP can be synthesized through a variety of methods, including the Leuckart-Wallach reaction and the Friedel-Crafts reaction. The Leuckart-Wallach reaction involves the reaction between 2-aminopyridine and cyclohexanone, followed by a cyclization reaction. The Friedel-Crafts reaction involves the reaction between quinoline and propionyl chloride, followed by a cyclization reaction.
科学研究应用
PQP has been studied for its potential use as a psychoactive substance, but it also has potential applications in scientific research. PQP has been shown to have antioxidant properties, which could be useful in the development of new treatments for oxidative stress-related diseases. Additionally, PQP has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
1-pyrrolidin-1-yl-3-quinolin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(18-11-3-4-12-18)10-9-14-8-7-13-5-1-2-6-15(13)17-14/h1-2,5-8H,3-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUBCTSXBPCICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)
![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)

![N-(4-acetamidophenyl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7509709.png)
![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)


![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)
![2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)